molecular formula C8H7ClO3 B032809 4-Chlorophenoxyacetic acid CAS No. 122-88-3

4-Chlorophenoxyacetic acid

Cat. No.: B032809
CAS No.: 122-88-3
M. Wt: 186.59 g/mol
InChI Key: SODPIMGUZLOIPE-UHFFFAOYSA-N
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Description

4-Chlorophenoxyacetic acid: is a synthetic organic compound that belongs to the class of phenoxyacetic acids. It is commonly used as a plant growth regulator and herbicide. The compound is structurally similar to natural plant hormones called auxins, which play a crucial role in the regulation of plant growth and development .

Mechanism of Action

Target of Action

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic pesticide that belongs to a group of plant hormones called auxins . It primarily targets plant roots, inhibiting their growth . It is also known to induce the defense resistance of rice to white-backed planthoppers .

Mode of Action

4-CPA mimics natural auxins at the molecular level . It is rapidly taken up by plant roots and degraded to 4-chlorophenol (4-CP) . This compound modulates the activity of peroxidase (POD) and directly induces the deposition of lignin-like polymers using hydrogen peroxide (H2O2) as the electron acceptor .

Biochemical Pathways

The biochemical pathways affected by 4-CPA involve the modulation of peroxidase activity and the induction of lignin-like polymers . These polymers are thought to prevent the planthopper’s stylet from reaching the phloem . Additionally, 4-CPA increases the levels of flavonoids and phenolamines (PAs) .

Pharmacokinetics

Meclofenoxate, a compound that is rapidly degraded to 4-CPA in biological fluids such as human plasma or urine, has been studied for its pharmacokinetics . .

Result of Action

The application of 4-CPA can induce chemical defenses to protect rice plants from white-backed planthoppers . The increased flavonoids and PAs, together with the degradation product of the polymers, avoid nymphal feeding and prolong the nymphal period for 1 day . In grapes, 4-CPA has been found to induce the formation and development of defective seeds with thick seed coats .

Action Environment

4-CPA is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also recognized as an irritant . It is moderately toxic to birds, honeybees, and most aquatic organisms, but it has a relatively low toxicity to fish .

Biochemical Analysis

Biochemical Properties

4-Chlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to mimic the action of auxins, hormones chemically related to indole acetic acid that stimulate growth in plants

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce normal fruit setting in “Fenghou” grapes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is highly soluble in water and quite volatile . Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, herbicides of similar classes have been found to be moderately toxic to mammals . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly taken up by plant roots and degraded to 4-chlorophenol (4-CP) . This degradation pathway of monochlorinated phenoxyacetic acids has not previously been described in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid. The reaction involves the following steps:

    Condensation: Phenol is mixed with chloroacetic acid in the presence of a base such as sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of phenoxyacetic acid.

    Chlorination: The phenoxyacetic acid is then chlorinated using chlorine gas in the presence of a catalyst such as iodine.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenoxyacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. It is less volatile compared to some other phenoxyacetic acids, making it more suitable for certain applications. Additionally, its ability to induce specific defense responses in plants, such as the production of lignin-like polymers, sets it apart from other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
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InChI Key

SODPIMGUZLOIPE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Cl
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Molecular Formula

C8H7ClO3
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Related CAS

13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate)
Record name 4-Chlorophenoxyacetic acid
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DSSTOX Substance ID

DTXSID9034282
Record name 4-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Odorless solid; [HSDB] White or off-white powder; [MSDSonline]
Record name 4-Chlorophenoxyacetic acid
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Solubility

In water, 957 mg/L at 25 °C
Record name 4-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
Record name 4-Chlorophenoxyacetic acid
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Impurities

Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols.
Record name 4-CHLOROPHENOXYACETIC ACID
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Color/Form

Prisms or needles from water

CAS No.

122-88-3
Record name (4-Chlorophenoxy)acetic acid
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Melting Point

156.5 °C
Record name 4-CHLOROPHENOXYACETIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorophenol (500 mg), methyl bromoacetate (0.368 ml), cesium carbonate (1.9 g) and 5 ml of acetone was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the organic phase was washed twice with water, dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The crude product was dissolved in a 1:1 THF/water mixture (10 ml), and potassium hydroxide (417 mg) was added. The reaction was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the aqueous phase was adjusted to pH 2 and extracted several times with ethyl acetate. The combined organic phases were washed twice with water, dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The product with the molecular weight of 186.6 (C8H7ClO3) was obtained in this way; MS (ESI): 227.0 (M+CH3CN).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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